Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
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Description
Synthesis Analysis
The synthesis of similar compounds involves meticulous organic synthesis techniques to ensure the desired stereochemistry. For example, the synthesis and crystal structure of related dioxolane derivatives have been reported, showing the importance of controlling stereochemistry during synthesis. These processes often involve multi-step reactions, including protection and deprotection steps, to achieve the desired compound with high purity and yield (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides insights into the compound's configuration and conformation. Studies on related compounds have revealed complex dioxolane ring systems and detailed stereochemistry, crucial for understanding the compound's interactions and reactivity (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds with dioxolane groups can be diverse, including transformations under basic conditions leading to various products depending on the applied base. Such reactions highlight the compound's reactivity and potential for chemical modifications (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. For similar compounds, detailed analyses provide insights into their behavior in different conditions and solvents, which is essential for their application in synthesis and material science (Lee & Park, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are central to understanding the compound's utility in broader chemical contexts. Studies have detailed the synthesis and properties of related compounds, shedding light on their versatile chemistry (Percino & Hernández, 2007).
Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of related dioxolane derivatives has been explored in studies, emphasizing the versatility of these compounds in organic synthesis. Ivanova et al. (2006) described uncommon transformations of a methyl tetrahydrofurylacetate derivative under treatment with bases, resulting in different products depending on the base applied, showcasing the compound's reactivity and potential for generating diverse structures (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006). Carreras et al. (2010) reported the synthesis of a benzyloxymethyl dioxolane derivative, highlighting its significance in synthetic chemistry (Carreras, Garcí, Martí, Tonn, & Dí, 2010).
Applications in Polymerization and Material Science
The potential of dioxolane derivatives in polymerization and material science has been demonstrated. Mori, Hirao, and Nakahama (1994) explored the anionic polymerization of a dioxolane methacrylate derivative, leading to living polymers, which upon hydrolysis produced water-soluble polymers, indicating their utility in creating responsive or degradable polymeric materials (Mori, Hirao, & Nakahama, 1994).
Chemical Transformations and Reactions
The study by Bohman et al. (2011) on volatiles from Triatoma species revealed the identification of new natural dioxolane products, illustrating the compound's relevance in natural product chemistry and potential applications in understanding chemical ecology (Bohman, Tröger, Franke, Lorenzo, Francke, & Unelius, 2011).
Enantioselective Synthesis and Chirality
Research has also focused on the enantioselective synthesis of dioxolane derivatives, highlighting their importance in asymmetric synthesis. Yakura et al. (1999) discussed the dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active cyclopentane, demonstrating the use of dioxolane derivatives in achieving stereocontrol in organic synthesis (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
properties
IUPAC Name |
methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-12(2)17-6-7(18-12)9-10(8(14)11(15)16-5)20-13(3,4)19-9/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJGIPSUNBIQE-ZYUZMQFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](C(=O)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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